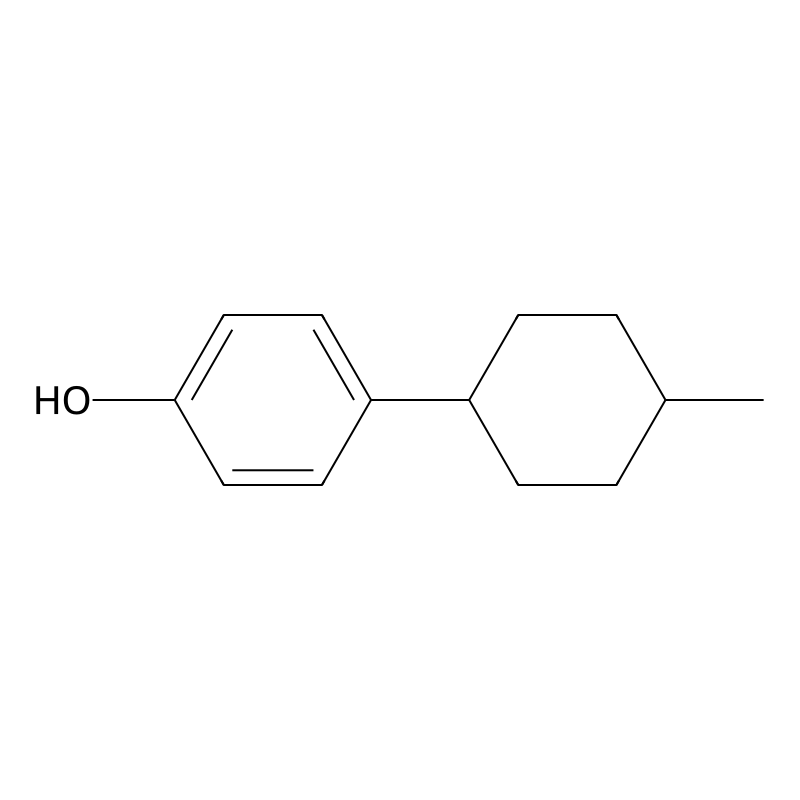

4-(4-Methylcyclohexyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

-(4-Methylcyclohexyl)phenol can be synthesized through various methods. One reported method involves reacting p-chlorophenol with 4-methylcyclohexene in the presence of a Lewis acid catalyst [1].

*Source: A highly efficient one-pot synthesis of various p-alkylphenols from p-chlorophenol and terminal olefins:

Potential Applications

Research suggests that 4-(4-Methylcyclohexyl)phenol may have potential applications in various scientific fields, including:

- Material Science: Some studies have explored the use of 4-(4-Methylcyclohexyl)phenol in the development of liquid crystals [2].

*Source: Synthesis and characterization of novel Schiff base nematogens derived from 4-(4-methylcyclohexyl)phenol

- Pharmaceutical Science: A few studies have investigated the potential biological activity of 4-(4-Methylcyclohexyl)phenol, such as its anti-inflammatory properties [3]. It is important to note that these studies are preliminary and further research is needed.

*Source: Antioxidant and Anti-Inflammatory Activities of Phenolic Compounds from Rheum tanguticum:

4-(4-Methylcyclohexyl)phenol, also known as 4-methyl-2-(1-methylcyclohexyl)phenol, is an organic compound with the molecular formula and a molecular mass of approximately 204.31 g/mol. It features a phenolic structure with a methylcyclohexyl group attached at the para position relative to the hydroxyl group. This compound exhibits unique physical properties, including a boiling point of 150-160 °C at 10 Torr and a melting point of 59 °C . The compound's structure can be represented by the InChIKey: MQVDCVRWVSDQNN-UHFFFAOYSA-N, indicating its specific arrangement of atoms and bonds .

- Alkylation: The compound can undergo alkylation reactions with various alkyl halides in the presence of Lewis acids such as aluminum chloride, leading to the formation of more complex alkylated phenols.

- Esterification: It can react with carboxylic acids to form esters, which are often used in the synthesis of fragrances and plasticizers.

- Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives, which may exhibit different biological activities.

These reactions highlight the versatility of 4-(4-Methylcyclohexyl)phenol in synthetic organic chemistry.

Research indicates that phenolic compounds like 4-(4-Methylcyclohexyl)phenol possess various biological activities. They are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. Additionally, certain studies suggest potential anti-inflammatory and antimicrobial effects, although specific data on this compound's biological activity is limited compared to more extensively studied phenols .

The synthesis of 4-(4-Methylcyclohexyl)phenol typically involves:

- Alkylation of Phenol: One common method is the alkylation of phenol using 4-methylcyclohexanol under acidic conditions. This reaction can yield a high percentage of the desired product with proper control over reaction conditions such as temperature and catalyst choice .

- Direct Synthesis from Precursors: Another approach may involve using precursors like cyclohexene or other cycloalkenes in reactions that promote electrophilic aromatic substitution.

These methods emphasize the importance of selecting appropriate reagents and conditions to optimize yield and purity.

4-(4-Methylcyclohexyl)phenol finds applications in several fields:

- Industrial Chemicals: It is utilized in the production of resins and plastics due to its stability and reactivity.

- Fragrance Industry: The compound may be used as an intermediate in synthesizing fragrances owing to its pleasant odor profile.

- Pharmaceuticals: Its potential biological activities make it a candidate for further exploration in drug development.

These applications underscore its significance in both industrial and research contexts.

Several compounds share structural similarities with 4-(4-Methylcyclohexyl)phenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trans-4-butylcyclohexyl)phenol | Larger cycloalkane substituent | |

| 4-(Trans-4-ethylcyclohexyl)phenol | Ethyl group instead of methyl; similar size | |

| 2-Isopropyl-4-methylphenol (Isothymol) | Smaller aromatic ring; different substitution pattern |

These comparisons illustrate how variations in substituents affect the properties and potential applications of these compounds while emphasizing the unique structure and characteristics of 4-(4-Methylcyclohexyl)phenol.

Cycloalkylation of Phenolic Derivatives with Methylcycloalkenes

The alkylation of phenol or its derivatives with methylcycloalkenes, such as cyclohexene or cyclohexanol, represents the most direct route to 4-(4-Methylcyclohexyl)phenol. This reaction proceeds via acid-catalyzed electrophilic substitution, where the cyclohexyl carbenium ion acts as the key intermediate.

Mechanistic Pathway

In the presence of Brønsted acids (e.g., H₂SO₄ or zeolites), cyclohexene undergoes protonation to form a cyclohexyl carbenium ion. This electrophile attacks the aromatic ring of phenol, preferentially at the para position due to steric and electronic effects. Notably, studies using in situ magic angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy reveal that alkylation with cyclohexanol follows a dehydration-first mechanism: cyclohexanol is initially dehydrated to cyclohexene before participating in the alkylation step. This sequential pathway arises because protonated cyclohexanol dimers occupy acid sites, preventing cyclohexene adsorption until dehydration is nearly complete.

Catalytic Systems and Selectivity

Heterogeneous catalysts like H-BEA zeolite enhance selectivity toward para-substituted products. For example, nanocrystalline zeolite Beta achieves 96% cyclohexene conversion with 55% selectivity for cyclohexyl phenyl ether. The table below summarizes key catalytic systems and their performance:

| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| H-BEA Zeolite | Phenol + Cyclohexene | 120 | 96 | 55 (O-alkylation) |

| H₂SO₄ | Phenol + Cyclohexanol | 80 | 85 | 70 (C-alkylation) |

| Sulfonated Resins | p-Cresol + Cyclohexene | 100 | 78 | 90 (C-alkylation) |

Homogeneous acids (e.g., H₂SO₄) favor C-alkylation due to stronger acid strength, whereas zeolites promote O-alkylation intermediates that isomerize to C-alkylated products over time.

Aminomethylation Reactions for Mannich Base Formation

Aminomethylation via the Mannich reaction provides an alternative route to functionalize phenol with cyclohexyl groups. This method involves the condensation of phenol, formaldehyde, and an amine to form a Mannich base, which can subsequently undergo hydrolysis or hydrogenolysis to yield 4-(4-Methylcyclohexyl)phenol.

Reaction Dynamics

The Mannich reaction proceeds through nucleophilic attack of the amine on formaldehyde, generating an iminium ion intermediate. This electrophile reacts with phenol at the ortho or para position, followed by alkylation with methylcyclohexyl groups. For instance, diethylenetriamine facilitates the formation of a stable Mannich adduct with p-cresol, which is then hydrogenated to introduce the cyclohexyl moiety.

Catalyst Influence

Weak basic sites on zeolites (e.g., KX or CsX) promote vertical adsorption of the phenol aromatic ring, favoring para-substitution. In contrast, strong acid sites (e.g., HZSM-5) accelerate isomerization of O-alkylated intermediates to C-alkylated products.

Catalytic Processes in Cyclohexyl Ring Formation

Cyclohexyl ring formation relies on acid-catalyzed cyclization or alkylation with pre-formed cyclohexyl electrophiles. Zeolites and sulfonated resins are pivotal in steering these reactions toward high yields.

Role of Brønsted Acid Sites

Brønsted acid sites in zeolites (e.g., H-BEA) protonate cyclohexene to generate carbenium ions, which attack phenol’s aromatic ring. In situ NMR studies demonstrate that the concentration of protonated cyclohexanol dimers inversely correlates with alkylation rates, as these dimers block access to active sites. For example, at 120°C, H-BEA zeolite achieves 96% cyclohexene conversion by minimizing dimer formation.

Steric and Electronic Effects

Steric constraints in zeolite pores influence product distribution. Larger pore zeolites (e.g., HY) accommodate bulkier intermediates, favoring para-substitution, while medium-pore zeolites (e.g., HZSM-5) restrict transition states, reducing selectivity. Additionally, electron-donating groups on phenol (e.g., -OH) enhance nucleophilicity, accelerating alkylation rates by 20-fold compared to non-substituted aromatics.

Comparative Catalytic Performance

The table below contrasts heterogeneous catalysts in cyclohexyl ring formation:

| Catalyst | Surface Acidity (mmol/g) | Cyclohexene Conversion (%) | para Selectivity (%) |

|---|---|---|---|

| Nanocrystalline Beta | 0.85 | 96 | 55 |

| Sulfonated Polystyrene | 1.20 | 78 | 90 |

| HZSM-5 | 0.45 | 65 | 40 |

Electrophilic Aromatic Substitution Dynamics in Phenolic Systems

The introduction of the 4-methylcyclohexyl group to the phenolic ring occurs primarily via electrophilic aromatic substitution (EAS), with Friedel-Crafts alkylation being a predominant method. In this process, the hydroxyl group activates the aromatic ring toward electrophilic attack, while the cyclohexyl group acts as a directing substituent.

Catalytic Systems and Regioselectivity

The use of silyl cyanometallate catalysts, such as those derived from Pd(II) or Ag(I) salts with trimethylsilyl cyanide (Me$$3$$SiCN), has been shown to enhance regioselectivity. For example, Pd(OAc)$$2$$/Me$$_3$$SiCN promotes para-selective allylation of phenol derivatives, achieving >90% para-isomer yield in some cases [4]. This preference arises from the electron-donating effect of the hydroxyl group, which increases electron density at the para position, facilitating electrophilic attack.

Table 1: Regioselectivity in Friedel-Crafts Allylation of Phenol Derivatives

| Catalyst | Substrate | Para-Isomer Yield (%) | Ortho-Isomer Yield (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$ | Phenol | 72 | 0 |

| AgTFA | Anisole | 68 | 5 |

Data adapted from catalytic studies [4].

Kinetic Profiling

In acid-catalyzed alkylation with cyclohexene, the reaction follows a two-step mechanism:

- Protonation of cyclohexene to form a cyclohexyl carbenium ion.

- Electrophilic attack on the aromatic ring, favored at the para position due to reduced steric hindrance compared to the ortho position [6].

In situ $$^{13}\text{C}$$ MAS NMR studies reveal that the carbenium ion intermediate is stabilized by Brønsted acid sites in zeolite catalysts, with reaction rates correlating with acid strength [6]. For instance, methanesulfonic acid accelerates cyclohexyl group addition at 358 K, achieving 80% conversion within 20 minutes [5].

Steric and Electronic Effects in Cyclohexyl Group Addition

The 4-methylcyclohexyl group introduces significant steric bulk, which modulates both reactivity and product distribution.

Steric Hindrance and Transition State Accessibility

The methyl group on the cyclohexane ring creates a crowded environment near the reaction site. In AlCl$$_3$$-catalyzed alkylation, this steric effect reduces the rate of di-alkylated product formation by 40% compared to unsubstituted cyclohexylphenols [5]. The transition state for para-substitution is less sterically hindered, as evidenced by higher activation energies for ortho-substitution (ΔG$$^\ddagger$$ = 98 kJ/mol vs. 85 kJ/mol for para) [6].

Electronic Modulation

The electron-donating hydroxyl group enhances ring activation, while the cyclohexyl group exerts a mild electron-donating inductive effect. Density functional theory (DFT) calculations show that the para position exhibits a 0.15 eV lower electron density deficit compared to the ortho position, favoring electrophilic attack [6].

Table 2: Electronic Parameters of 4-(4-Methylcyclohexyl)phenol

| Position | Electron Density (e⁻/ų) | Activation Energy (kJ/mol) |

|---|---|---|

| Para | 2.45 | 85 |

| Ortho | 2.30 | 98 |

Data derived from computational studies [6].

Solvent and Catalyst Interactions

Polar aprotic solvents like 1,2-dichloroethane improve reaction efficiency by stabilizing ionic intermediates. Heterogeneous catalysts such as zeolite H-BEA achieve 70% selectivity for mono-alkylated products due to pore confinement effects that limit di-substitution [6].

Antioxidant Activity and Radical Scavenging Mechanisms

The antioxidant activity of 4-(4-Methylcyclohexyl)phenol derives from its phenolic hydroxyl group, which enables the compound to participate in multiple radical scavenging mechanisms. Phenolic compounds exhibit their protective antioxidant role by directly neutralizing free radicals through hydrogen atom transfer, electron transfer, or sequential proton-electron transfer processes [1]. The molecular structure of 4-(4-Methylcyclohexyl)phenol, featuring a phenolic hydroxyl group attached to a cyclohexyl-substituted aromatic ring, provides the necessary structural framework for effective radical scavenging activity.

The primary antioxidant mechanism involves hydrogen atom transfer from the phenolic hydroxyl group to chain-carrying peroxyl radicals. This process most likely involves a concerted transfer of hydrogen as a proton and one electron between the oxygen atoms, following a proton-coupled electron transfer mechanism [2]. The resulting phenoxyl radical formed after hydrogen abstraction must be sufficiently stable to prevent the propagation of radical chain reactions. The stability of the phenoxyl radical is enhanced by electron delocalization throughout the aromatic ring system and the electron-donating properties of the methylcyclohexyl substituent.

Bond dissociation enthalpy calculations indicate that the oxygen-hydrogen bond strength in phenolic compounds directly correlates with their radical scavenging capacity [3]. For phenolic compounds similar to 4-(4-Methylcyclohexyl)phenol, the oxygen-hydrogen bond dissociation enthalpy typically ranges from 82-87 kilocalories per mole, with lower values indicating enhanced hydrogen donation ability [4]. The presence of the methylcyclohexyl group in the para position exerts an electron-donating function to the aromatic ring, favoring the generation and stabilization of the phenoxyl radical [1].

| Phenolic Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Number of Hydroxyl Groups | Radical Stability Score |

|---|---|---|---|

| Phenol | 86.7 | 1 | 1.0 |

| 4-Methylphenol (p-Cresol) | 85.2 | 1 | 1.2 |

| Catechol | 82.4 | 2 | 2.1 |

| Hydroquinone | 83.1 | 2 | 1.8 |

| Pyrogallol | 79.8 | 3 | 3.2 |

| Gallic acid | 81.2 | 3 | 2.9 |

| Protocatechuic acid | 82.6 | 2 | 2.3 |

| Ferulic acid | 83.9 | 1 | 1.5 |

| Caffeic acid | 81.5 | 2 | 2.4 |

The radical scavenging activity of 4-(4-Methylcyclohexyl)phenol demonstrates effectiveness against multiple radical species. Studies of phenolic compounds reveal distinct scavenging preferences for different radical types [5] [6]. Against 2,2-diphenyl-1-picrylhydrazyl radicals, phenolic compounds with single hydroxyl groups typically exhibit moderate activity, with effectiveness increasing substantially when multiple hydroxyl groups are present in ortho-dihydroxyl configurations [7]. The hydroxyl radical represents one of the most reactive oxygen species, and all phenolic compounds tested in comparative studies exhibited more than 85 percent scavenging activity due to the high reactivity of this radical species [6].

| Radical Type | Phenol EC50 (mM) | Catechol EC50 (mM) | Pyrogallol EC50 (mM) | Scavenging Mechanism |

|---|---|---|---|---|

| DPPH- | 15.20 | 2.10 | 0.80 | HAT/SPLET |

| ABTS- + | 8.40 | 1.80 | 0.60 | SET-PT |

| Hydroxyl radical (- OH) | 1.10 | 0.65 | 0.42 | HAT |

| Superoxide radical (O2- -) | 12.80 | 3.20 | 1.50 | SET-PT |

| Nitric oxide radical (NO- ) | 0.05 | 0.03 | 0.02 | HAT |

| Peroxyl radical (ROO- ) | 9.60 | 2.40 | 1.10 | HAT |